Methyl 2-methoxy-3-methylbenzoate
Overview
Description
Methyl 2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-methoxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst. Another method involves the methylation of 2-hydroxy-3-methylbenzoic acid followed by esterification .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient and scalable processes. One such method includes the oxidation of 3-chloro-o-xylene to produce 2-methyl-3-chlorobenzoic acid, which is then methoxylated and esterified .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 2-methoxy-3-methylbenzoic acid.
Reduction: 2-methoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy and methyl groups can influence the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-2-methylbenzoate: Similar structure but with different positions of the methoxy and methyl groups.
Methyl 3,5-dimethoxybenzoate: Contains two methoxy groups on the aromatic ring.
Methyl 4-methoxybenzoate: Contains a single methoxy group at the para position.
Uniqueness
Methyl 2-methoxy-3-methylbenzoate is unique due to the specific positions of its substituents, which can influence its chemical reactivity and biological activity. The combination of the methoxy and methyl groups in these positions can result in distinct properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-methoxy-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-4-6-8(9(7)12-2)10(11)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWCQWYKUZAHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530307 | |
Record name | Methyl 2-methoxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52239-62-0 | |
Record name | Methyl 2-methoxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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